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Introduction

The use of surfactants in epitaxial growth is a powerful technique to control film morphology,
suppress islanding, and improve the quality of thin films. Bismuth (Bi) has emerged as a
particularly effective surfactant in the growth of various semiconductor thin films, especially 111-V
materials. Its primary role is to reduce the surface free energy of the growing film, which
kinetically suppresses the formation of three-dimensional (3D) islands and promotes a layer-by-
layer (2D) growth mode. This document provides detailed application notes and experimental
protocols for utilizing bismuth as a surfactant in thin film growth, with a focus on Molecular
Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD).

Key Advantages of Bismuth as a Surfactant

e Improved Surface Morphology: Bismuth surfactants can significantly reduce surface
roughness, leading to atomically smooth films. For instance, in the MBE growth of
GaAs(111)A, the use of a Bi surfactant can yield hillock-free surfaces with RMS roughness
values as low as 0.13 nm.[1][2][3]

e Suppression of 3D Islanding: Bismuth is effective in preventing the formation of undesired 3D
islands, a common issue in the growth of strained semiconductor systems.[4] This is crucial
for creating high-quality quantum wells and other heterostructures.
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o Control of Quantum Dot Formation: In the growth of InAs quantum dots (QDs), bismuth
surfactants can influence QD size, density, and uniformity.[3][5][6][7] This allows for greater
control over the optical properties of the QDs. At low growth temperatures, bismuth can even
induce the formation of quantum dots where they would not typically form.[5]

o Defect Reduction: By promoting a more uniform growth front, bismuth surfactants can help in
reducing the density of crystalline defects in the grown film.

e Low Incorporation: Due to its large atomic size and low vapor pressure, bismuth tends to
segregate to the surface during growth and is not significantly incorporated into the film,
preserving the properties of the target material.[4]

Data Presentation
Table 1: Effect of Bismuth Surfactant on Surface

Morphology of GaAs(111)A Films

Bismuth Flux RMS Roughness Surface
Reference
(MLIs) (nm) Morphology
High density of
0 >1.0 hillocks and surface [1][2]
defects
Reduced hillock
0.29 ~0.3 density, smoother [1112]

surface

Atomically smooth,
0.86 0.13 [11[2]
step-flow growth

Table 2: Influence of Bismuth Surfactant on InAs
Quantum Dot Properties
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Growth Without ] ] Key
. With Bismuth . Reference
Parameter Bismuth Observation
Bi suppresses
QD Density High 50% Lower QD nucleation at
lower coverages.
_ Bi promotes
QD Size )
o Broad Narrower more uniform QD
Distribution )
sizes.
] Bi improves the
Photoluminescen ) ]
] Standard Doubled optical quality of
ce Intensity
the QDs.
) Increasing Bi flux
) ) Consistently
QD Height Varies leads to taller [5]

Increased

QDs.

Experimental Protocols

Protocol 1: Bismuth Surfactant-Mediated Growth of lll-
As Thin Films on GaAs(111)A by Molecular Beam

Epitaxy (MBE)

This protocol is based on the findings for enhancing the surface morphology of GaAs and

(Al,Ga)As layers and for triggering the formation of InAs nanostructures.[1][2]

1. Substrate Preparation:

» Begin with an epi-ready GaAs(111)A substrate.

e Load the substrate into the MBE chamber.

e Remove the native oxide layer by heating the substrate. The specific temperature will
depend on the MBE system, but it is typically around 580-600 °C under an arsenic flux.

o Grow a GaAs buffer layer to ensure an atomically smooth starting surface.

2. Bismuth Surfactant Deposition and Thin Film Growth:
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» Set the substrate temperature to the desired growth temperature for the IlI-As layer (e.g.,
485 °C for (Al,Ga)As).[1]

e Open the bismuth effusion cell shutter to provide a continuous Bi flux to the substrate
surface. The Bi flux can be varied to optimize the surface morphology (e.g., from 0.29 to 0.86
ML/s).[1]

» Simultaneously, open the shutters for the Group Il (e.g., Ga, Al, In) and Group V (As)
sources to commence the growth of the thin film.

» Monitor the surface reconstruction in-situ using Reflection High-Energy Electron Diffraction
(RHEED). The RHEED pattern can provide real-time feedback on the growth mode. For Bi
on GaAs(111)A, a transition from a (2x2) to a (1x1) reconstruction is observed during Bi
deposition.[1]

3. Post-Growth Procedure:

e Once the desired film thickness is achieved, close the Group Ill and Bi shutters.

» Keep the arsenic shutter open while the substrate cools down to maintain surface
stoichiometry.

o Characterize the grown film using techniques such as Atomic Force Microscopy (AFM) for
surface morphology and Photoluminescence (PL) for optical properties.

Protocol 2: Bismuth Surfactant-Assisted Growth of InAs
Quantum Dots by MBE

This protocol is designed to control the size, density, and optical quality of InAs quantum dots.

[31[7]
1. Substrate and Buffer Layer Preparation:

e Prepare a GaAs(001) substrate as described in Protocol 1.
o Grow a GaAs buffer layer at a relatively high temperature (e.g., 580 °C) to achieve a smooth
surface.

2. Quantum Dot Growth with Bismuth Surfactant:

e Reduce the substrate temperature to the desired temperature for QD growth (e.g., a low
temperature of 380 °C or a high temperature of 510 °C).[7]

o Open the bismuth shutter to establish a Bi flux on the surface. The magnitude of the Bi flux is
a critical parameter for controlling QD properties.
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o Deposit the InAs for the quantum dots. The amount of InAs deposited will determine the QD
size and density.

e The presence of the Bi surfactant will influence the Stranski-Krastanov growth mode,
affecting the critical thickness for QD formation.

3. Capping and Characterization:

o After QD formation, cap the quantum dots with a suitable material, such as GaAs. The
capping layer can be grown with or without a Bi flux, depending on the desired properties.

e Cool the sample and perform ex-situ characterization using AFM (on uncapped samples for
morphological analysis) and PL (on capped samples for optical properties).

Visualizations
Signaling Pathways and Experimental Workflows
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Surfactant-Mediated Growth (With Bismuth)

Bismuth Adlayer Formation

Conventional Growth (Without Surfactant)

High Surface Energy Reduced Surface Energy

Increased Adatom Mobility Modified Adatom Kinetics (Decreased Mobility)

3D Island Formation (Volmer-Weber or Stranski-Krastanov) Layer-by-Layer Growth (Frank-van der Merwe)

Outcome

Y Y

Rough, Islanded Film Smooth, High-Quality Thin Film

Mechanism of Bismuth Surfactant-Mediated Growth
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Substrate Preparation

Load GaAs Substrate

:

Deoxidize in UHV

Y

Grow GaAs Buffer Layer

ITransfer to Growth Stage

Thin Filnp Growth

Set Substrate Growth Temperature

Open Bismuth Effusion Cell

Open Group Il & V Shutters

Monitor with RHEED

Desired Thickness Reached

srowth

Close Bi and Group Il Shutters

Cool Down Under As Flux

Ex-situ Characterization (AFM, PL)

Experimental Workflow for MBE with Bismuth Surfactant
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Resulting Morphology

Physical Effect
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Logical Relationship of Bismuth Flux on Thin Film Morphology

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. researchgate.net [researchgate.net]

e 2.[2302.00574] Bismuth surfactant-enhanced IlI-As epitaxy on GaAs(111)A [arxiv.org]
o 3. researchgate.net [researchgate.net]

e 4. pubs.aip.org [pubs.aip.org]

+ 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

¢ 6. researchgate.net [researchgate.net]

o 7. filesOl.core.ac.uk [filesOl.core.ac.uk]

¢ To cite this document: BenchChem. [Application Notes and Protocols: The Use of Bismuth
Surfactants in Thin Film Growth]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b104622#use-of-bismuth-surfactants-in-thin-film-
growth]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b104622?utm_src=pdf-body-img
https://www.benchchem.com/product/b104622?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/372556046_Bismuth_surfactant-enhanced_III-As_epitaxy_on_GaAs111A
https://arxiv.org/abs/2302.00574
https://www.researchgate.net/publication/257582956_Bismuth_surfactant_mediated_growth_of_InAs_quantum_dots_by_molecular_beam_epitaxy
https://pubs.aip.org/avs/jva/article/42/3/032703/3280332/Bismuth-surfactant-enhancement-of-surface
https://etheses.whiterose.ac.uk/id/eprint/32029/1/NBaileyThesisFinal.pdf
https://www.researchgate.net/publication/280159015_Increased_InAs_quantum_dot_size_and_density_using_bismuth_as_a_surfactant
https://files01.core.ac.uk/download/pdf/520520831.pdf
https://www.benchchem.com/product/b104622#use-of-bismuth-surfactants-in-thin-film-growth
https://www.benchchem.com/product/b104622#use-of-bismuth-surfactants-in-thin-film-growth
https://www.benchchem.com/product/b104622#use-of-bismuth-surfactants-in-thin-film-growth
https://www.benchchem.com/product/b104622#use-of-bismuth-surfactants-in-thin-film-growth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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